4-chloro-N-(3-methylbutyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a chlorine atom at the 4-position, and a 3-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methylbutyl)-2-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated product is then subjected to alkylation with 3-methylbutylamine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-chloro-N-(3-methylbutyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-methylbutyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-methylbutyl)butanamide: Similar structure but lacks the nitro group, leading to different chemical and biological properties.
4-chloro-N-(3-methylbutyl)-3-nitrobenzamide: Similar structure with the nitro group at the 3-position instead of the 2-position, affecting its reactivity and applications.
Uniqueness
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The combination of the nitro group, chlorine atom, and 3-methylbutyl group provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
4-chloro-N-(3-methylbutyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(2)5-6-14-12(16)10-4-3-9(13)7-11(10)15(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIIYZFKBXNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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